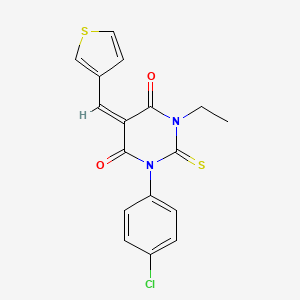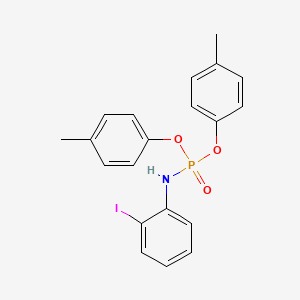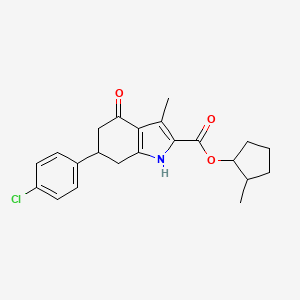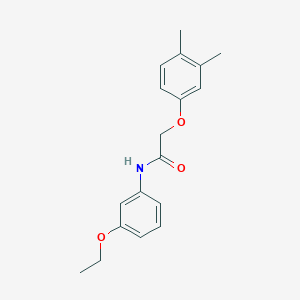![molecular formula C12H11ClN2O2S B4839005 methyl [4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B4839005.png)
methyl [4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate
Descripción general
Descripción
Methyl [4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate is a synthetic compound that belongs to the class of carbamate insecticides. This compound is widely used in agriculture to control pests such as aphids, mites, and spider mites. It is also used in the control of other insect pests in various crops such as cotton, soybeans, and vegetables.
Mecanismo De Acción
The mechanism of action of methyl [4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate involves inhibition of acetylcholinesterase (AChE), an enzyme that is essential for the normal functioning of the nervous system in insects. The inhibition of AChE leads to the accumulation of acetylcholine, a neurotransmitter, which results in the overstimulation of the nervous system and ultimately leads to the death of the insect.
Biochemical and Physiological Effects:
This compound has been found to have both acute and chronic toxic effects on non-target organisms such as honeybees, earthworms, and fish. The acute toxic effects include lethality, while the chronic toxic effects include reduced growth, reproduction, and survival. The compound has also been found to have genotoxic and mutagenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize, and its insecticidal properties make it a useful tool for studying the nervous system of insects. However, the compound's toxicity to non-target organisms limits its use in certain experiments, and caution must be taken when handling the compound.
Direcciones Futuras
There are several future directions for the study of methyl [4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate. One area of research is the development of safer and more effective insecticides that have less impact on non-target organisms. Another area of research is the study of the compound's mode of action, which could lead to the development of new insecticides with different modes of action. Finally, the study of the compound's effects on non-target organisms could lead to the development of better risk assessments for the use of insecticides in agriculture.
Aplicaciones Científicas De Investigación
Methyl [4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including aphids, mites, and spider mites. In addition, it has been found to be effective in controlling other insect pests in various crops such as cotton, soybeans, and vegetables.
Propiedades
IUPAC Name |
methyl N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(8-4-3-5-9(13)6-8)14-11(18-7)15-12(16)17-2/h3-6H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAKHGSFZIXMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OC)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4838926.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4838933.png)
![5,6-dimethyl-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole](/img/structure/B4838941.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N,N-diphenylacetamide](/img/structure/B4838962.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4838967.png)
![methyl 3-(4-chlorophenyl)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4838978.png)
![4-benzyl-1-{2-[(2-methoxyethyl)thio]benzoyl}piperidine](/img/structure/B4838981.png)

![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4838998.png)



![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4839024.png)
